molecular formula C12H16Si B14290484 Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane CAS No. 112919-04-7

Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane

Cat. No.: B14290484
CAS No.: 112919-04-7
M. Wt: 188.34 g/mol
InChI Key: ZTEHHTFYSHXMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows: [ \text{H-SiR}_3 + \text{CH}_2=\text{CH-R’} \rightarrow \text{R}_3\text{Si-CH}_2\text{CH}_2\text{R’} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as platinum on carbon or rhodium complexes can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the silicon-containing groups to their corresponding silanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.

    Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

    Medicine: Explored for its role in the development of silicon-based pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

  • Ethenyl(trimethyl)silane
  • Phenyl(trimethyl)silane
  • Methyl(phenyl)silane

Comparison: Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is unique due to the combination of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to the silicon atom. This structural diversity imparts distinct chemical properties, such as enhanced reactivity and stability, compared to simpler organosilicon compounds like ethenyl(trimethyl)silane or phenyl(trimethyl)silane.

Properties

CAS No.

112919-04-7

Molecular Formula

C12H16Si

Molecular Weight

188.34 g/mol

IUPAC Name

ethenyl-methyl-phenyl-prop-2-enylsilane

InChI

InChI=1S/C12H16Si/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h4-10H,1-2,11H2,3H3

InChI Key

ZTEHHTFYSHXMEA-UHFFFAOYSA-N

Canonical SMILES

C[Si](CC=C)(C=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.